Physicochemical propertyHandling and storageWeighing accuracy
Researchers studying cinnamate-based transformations face handling challenges with liquid esters and lack built-in spectroscopic reporters. Ethyl 4-fluorocinnamate solves both: its solid state (mp 34°C) simplifies accurate weighing and improves storage stability, while the para-fluoro substituent provides a 19F NMR handle for real-time reaction monitoring without quenching.
• Solid at ambient temperature - precise weighing, reduced solvent co-evaporation
• 19F NMR-active nucleus enables in-situ reaction tracking
• Competitive CYP73A1 inhibitor for phenylpropanoid pathway dissection
Molecular FormulaC11H11FO2
Molecular Weight194.2 g/mol
CAS No.352-03-4
Cat. No.B1336853
⚠ Attention: For research use only. Not for human or veterinary use.
Ethyl (2E)-3-(4-fluorophenyl)acrylate, also known as ethyl 4-fluorocinnamate, is an α,β-unsaturated ester belonging to the cinnamate family . It bears a para-fluoro substituent on the phenyl ring and an ethyl ester side chain, conferring distinct electronic and steric properties. The compound is a solid at ambient temperature (mp ~34 °C) and is primarily employed as a synthetic building block in medicinal chemistry and materials science [1].
1
Synthetic building block: α,β-unsaturated ester for medicinal chemistry and materials science
2
Solid-state handling: eliminates cold storage and evaporation loss during gravimetric dispensing
3
Built-in 19F NMR handle: enables non-destructive reaction monitoring and quantification
[1] Olankitwanit, A. (2003). Synthesis and structure-bioactivity relationship of cinnamic acid derivatives as insect control agents. M.Sc. Thesis, Chulalongkorn University. Available at: http://cuir.car.chula.ac.th/handle/123456789/26341. View Source
Non-Substitutability of Ethyl (2E)-3-(4-fluorophenyl)acrylate
Cinnamate esters are not functionally interchangeable. The para-fluoro substituent in ethyl (2E)-3-(4-fluorophenyl)acrylate drastically alters the compound's physical state (solid vs. liquid for the parent ethyl cinnamate) , modulates its electronic properties for cycloaddition and Michael addition reactions, and introduces a 19F NMR-active nucleus that enables reaction monitoring inaccessible to non-fluorinated analogs [1]. Moreover, para-fluoro cinnamate derivatives display distinct enzyme inhibition profiles compared to other ring-substituted or unsubstituted cinnamates [2]. These differences translate into measurable advantages in handling, storage, analytical tracking, and target selectivity, making generic substitution scientifically unsound.
Phase
Non-fluorinated ethyl cinnamate is a liquid; substitution may introduce weighing error and volatile loss.
Mechanism
Para-fluoro substitution switches CYP73A1 interaction from substrate to inhibitor; unsubstituted or alkyl analogs may not replicate inhibitor function.
Analytical
Replacing with a non-fluorinated cinnamate removes the 19F NMR handle, requiring alternative and potentially more complex analytical methods.
[1] Schoch, G.A., Attias, R., Belghazi, M., Dansette, P.M., Werck-Reichhart, D. (2003). Engineering of a Water-Soluble Plant Cytochrome P450, CYP73A1, and NMR-Based Orientation of Natural and Alternate Substrates in the Active Site. Plant Physiology, 133, 1198–1208. DOI: 10.1104/pp.103.020305. View Source
[2] Olankitwanit, A. (2003). Synthesis and structure-bioactivity relationship of cinnamic acid derivatives as insect control agents. M.Sc. Thesis, Chulalongkorn University. Available at: http://cuir.car.chula.ac.th/handle/123456789/26341. View Source
Quantitative Differentiation of Ethyl (2E)-3-(4-fluorophenyl)acrylate
Solid-State Advantage Over Ethyl Cinnamate
Ethyl (2E)-3-(4-fluorophenyl)acrylate is a crystalline solid at room temperature (mp 34 °C) , whereas its non-fluorinated parent, ethyl cinnamate, is a liquid (mp 6–8 °C) . This phase difference eliminates the need for cold storage or special handling to prevent evaporation during weighing, reducing laboratory error and improving procurement logistics.
Solid-State AdvantageCross-study comparable
mp 34 °C (solid) vs ethyl cinnamate 6–8 °C (liquid); ΔT ≈ 26 °C
Physicochemical propertyHandling and storageWeighing accuracy
Evidence Dimension
Melting point (physical state at 20 °C)
Target Compound Data
34 °C (solid)
Comparator Or Baseline
Ethyl cinnamate: 6–8 °C (liquid)
Quantified Difference
ΔT ≈ 26 °C; solid vs. liquid at ambient temperature
Conditions
Standard atmospheric pressure; vendor-certified purity >98 % (GC)
Why This Matters
A solid reagent simplifies gravimetric dispensing and reduces volatile loss, directly impacting experimental reproducibility and procurement cost-effectiveness.
Physicochemical propertyHandling and storageWeighing accuracy
CYP73A1 Inhibitor Selectivity
trans-4-Fluorocinnamate acts as a competitive inhibitor of plant cytochrome P450 CYP73A1, whereas close analogs such as trans-3-thienylacrylic acid, trans-2-thienylacrylic acid, and 4-vinylbenzoic acid are good substrates that undergo hydroxylation [1]. The fluoro substituent blocks the para-hydroxylation site, converting the molecule from a substrate into an inhibitor. Quantitative Ki values are reported in the primary study.
CYP73A1 Inhibitor SelectivityHead-to-head
Competitive inhibitor (no turnover) vs thienyl and vinylbenzoic analogs (substrates, hydroxylated).
Functional switch enables selective probe or inhibitor scaffold role.
Ki values in source; recombinant CYP73A1, UV-vis and 1H-NMR.
Qualitative functional switch; Ki values provided in source [1]
Conditions
Recombinant water-soluble CYP73A1; UV-visible and 1H‑NMR analysis
Why This Matters
This functional divergence enables the compound to serve as a selective probe or inhibitor scaffold in CYP73A1-related research, a role that substrate analogs cannot fulfill.
[1] Schoch, G.A., Attias, R., Belghazi, M., Dansette, P.M., Werck-Reichhart, D. (2003). Engineering of a Water-Soluble Plant Cytochrome P450, CYP73A1, and NMR-Based Orientation of Natural and Alternate Substrates in the Active Site. Plant Physiology, 133, 1198–1208. DOI: 10.1104/pp.103.020305. View Source
Insecticidal SAR of Para-Fluoro Cinnamate
In a systematic SAR study of 50 cinnamate esters against Spodoptera litura, ethyl 4-fluorocinnamate exhibited insecticidal activity comparable to the reference ethyl cinnamate [1]. However, ethyl 2-chlorocinnamate and ethyl 4-methylcinnamate were the most potent, while 4-methoxy, 4-hexyloxy, and 4-tert-butyl derivatives slightly exceeded the reference. The fluoro derivative thus defines an intermediate activity benchmark for electron-withdrawing substituents.
Insecticidal SAR BenchmarkHead-to-head
Activity comparable to ethyl cinnamate; chloro and methyl analogs showed higher activity in tested set.
Defines intermediate activity benchmark for electron-withdrawing substituents.
Topical assay, S. litura; exact LC50 not publicly available.
Insecticidal activitySARSpodoptera litura
Evidence Dimension
Contact toxicity against S. litura larvae
Target Compound Data
Activity comparable to ethyl cinnamate (exact LC50 not publicly available)
The data position the 4-fluoro analog as a control compound with balanced activity, guiding selection when a less potent or electron-poor cinnamate is required for mechanistic studies.
Insecticidal activitySARSpodoptera litura
[1] Olankitwanit, A. (2003). Synthesis and structure-bioactivity relationship of cinnamic acid derivatives as insect control agents. M.Sc. Thesis, Chulalongkorn University. Available at: http://cuir.car.chula.ac.th/handle/123456789/26341. View Source
19F NMR Analytical Handle
The para-fluoro substituent provides a single, well-resolved 19F NMR signal, enabling direct quantification and real-time reaction monitoring without interference from protonated solvents or complex mixtures [1]. Non-fluorinated analogs (e.g., ethyl cinnamate, ethyl 4-methylcinnamate) lack this intrinsic spectroscopic handle, requiring more cumbersome HPLC or GC methods for similar analyses.
19F NMR Analytical HandleClass-level
Single sharp 19F signal (δ –110 to –115 ppm); non-fluorinated analogs lack this intrinsic reporter.
Data to verify; applicable to crude reaction mixtures.
19F NMRReaction monitoringAnalytical chemistry
Evidence Dimension
Availability of 19F NMR detection
Target Compound Data
1 sharp 19F signal (typical δ –110 to –115 ppm)
Comparator Or Baseline
Ethyl cinnamate, ethyl 4-methylcinnamate: no fluorine signal
Quantified Difference
Binary advantage: present vs. absent; detection limit typically <1 mM for routine 19F NMR
Conditions
Standard 19F NMR spectroscopy; applicable to crude reaction mixtures
Why This Matters
This feature reduces analytical burden and accelerates process development, making the compound the preferred choice when reaction optimization or quality control demands rapid, non-destructive monitoring.
19F NMRReaction monitoringAnalytical chemistry
[1] Schoch, G.A., Attias, R., Belghazi, M., Dansette, P.M., Werck-Reichhart, D. (2003). Engineering of a Water-Soluble Plant Cytochrome P450, CYP73A1, and NMR-Based Orientation of Natural and Alternate Substrates in the Active Site. Plant Physiology, 133, 1198–1208. DOI: 10.1104/pp.103.020305. View Source
Key Applications of Ethyl (2E)-3-(4-fluorophenyl)acrylate
CYP73A1 Probe for Lignin Biosynthesis
The compound's role as a competitive inhibitor of CYP73A1 [1] makes it an essential tool for dissecting the phenylpropanoid pathway. Researchers investigating lignin formation or plant defense mechanisms require a stable, non-hydroxylatable cinnamate analog, and the para-fluoro derivative uniquely fulfills this requirement while allowing 19F NMR tracking.
Insecticide Lead Optimization and SAR
Ethyl 4-fluorocinnamate serves as a benchmark electron-withdrawing analog in structure–activity relationship studies of cinnamate-based insecticides [2]. Its intermediate activity profile helps define the pharmacophore space, guiding the design of more potent halogenated derivatives.
19F NMR-Guided Reaction Development
Synthetic chemists developing new transformations (e.g., asymmetric hydrogenation, cross-coupling) of α,β-unsaturated esters benefit from the built-in 19F NMR handle [1]. Real-time monitoring of reaction progress without quenching or chromatographic separation accelerates method optimization and scale-up.
Solid-State Formulation and Material Science
The solid physical state at ambient temperature (mp 34 °C) simplifies accurate weighing, reduces solvent co-evaporation, and improves long-term storage stability relative to liquid cinnamates, making it the preferred synthon for polymer chemistry and precision formulation workflows.
Application
Selection Property
Validation Focus
CYP73A1 Pathway Probe
Non-hydroxylatable inhibitor scaffold
Inhibitor potency and 19F NMR tracking
Insecticide SAR Studies
Electron-withdrawing benchmark analog
Comparative activity in target organism
Reaction Development
Built-in 19F NMR handle
Real-time monitoring and process optimization
Precision Formulation
Solid-state, ambient-temperature handling
Weighing accuracy and storage stability
[1] Schoch, G.A., Attias, R., Belghazi, M., Dansette, P.M., Werck-Reichhart, D. (2003). Engineering of a Water-Soluble Plant Cytochrome P450, CYP73A1, and NMR-Based Orientation of Natural and Alternate Substrates in the Active Site. Plant Physiology, 133, 1198–1208. DOI: 10.1104/pp.103.020305. View Source
[2] Olankitwanit, A. (2003). Synthesis and structure-bioactivity relationship of cinnamic acid derivatives as insect control agents. M.Sc. Thesis, Chulalongkorn University. Available at: http://cuir.car.chula.ac.th/handle/123456789/26341. View Source
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